Home > Products > Screening Compounds P37470 > PROTAC MDM2 Degrader-3
PROTAC MDM2 Degrader-3 -

PROTAC MDM2 Degrader-3

Catalog Number: EVT-3121090
CAS Number:
Molecular Formula: C72H78Cl4N8O15
Molecular Weight: 1437.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PROTAC MDM2 Degrader-3 was developed through collaborative efforts in medicinal chemistry and pharmacology, focusing on enhancing the efficacy of cancer treatments by selectively degrading proteins that contribute to tumorigenesis. It belongs to the class of small-molecule PROTACs, which are engineered to facilitate the ubiquitination and subsequent degradation of specific target proteins via the ubiquitin-proteasome system.

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC MDM2 Degrader-3 typically involves several key steps:

  1. Chemical Building Blocks: The synthesis begins with the selection of appropriate chemical building blocks that are known to interact with MDM2 and E3 ligases.
  2. Linker Design: A crucial aspect of PROTAC design is the development of a linker that connects the ligand for MDM2 with the ligand for an E3 ligase. The linker must be optimized for length and flexibility to ensure effective interaction with both targets.
  3. Coupling Reactions: Various coupling reactions, such as amide or ester bond formation, are employed to join the MDM2 ligand and E3 ligase ligand through the linker.
  4. Purification and Characterization: After synthesis, the compound undergoes purification (typically via chromatography) and characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC MDM2 Degrader-3 can be characterized by its bifunctional nature, comprising:

  • MDM2 Ligand: This component binds specifically to MDM2, inhibiting its function.
  • E3 Ligase Ligand: This part recruits E3 ligases like cereblon or von Hippel-Lindau protein, facilitating ubiquitination.

The precise molecular formula and structural data can vary based on specific modifications made during synthesis but generally maintain a core structure that allows for effective binding to both targets.

Chemical Reactions Analysis

Reactions and Technical Details

PROTAC MDM2 Degrader-3 operates through several critical chemical reactions:

  1. Binding Reaction: The initial binding of PROTAC to MDM2 occurs through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).
  2. Recruitment of E3 Ligase: Once bound to MDM2, the compound simultaneously recruits an E3 ligase, leading to proximity-induced ubiquitination of MDM2.
  3. Degradation Process: The ubiquitinated MDM2 is then recognized by the proteasome, where it undergoes proteolytic degradation.

These reactions highlight the dual-action mechanism that distinguishes PROTACs from traditional small-molecule inhibitors.

Mechanism of Action

Process and Data

The mechanism of action for PROTAC MDM2 Degrader-3 involves:

  1. Target Engagement: The compound first engages with the target protein (MDM2), inhibiting its activity.
  2. E3 Ligase Recruitment: Concurrently, it binds to an E3 ligase, forming a ternary complex that facilitates the ubiquitination of MDM2.
  3. Proteasomal Degradation: The tagged MDM2 is then directed towards the proteasome for degradation, effectively reducing its levels in the cell.

This process not only diminishes MDM2 levels but also restores p53 activity, which is crucial for inducing apoptosis in cancer cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PROTAC MDM2 Degrader-3 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges between 400 to 600 g/mol.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: Stability can vary based on environmental conditions (e.g., pH, temperature) but is typically stable under standard laboratory conditions.

These properties influence its bioavailability and efficacy as a therapeutic agent.

Applications

Scientific Uses

PROTAC MDM2 Degrader-3 has significant potential applications in cancer therapeutics:

The development of PROTACs like this compound represents a promising frontier in targeted cancer therapies, offering new avenues for overcoming drug resistance and improving patient outcomes.

Introduction to PROTAC Technology and MDM2 as a Therapeutic Target

Role of MDM2 in Oncogenesis and p53 Regulation

Mouse double minute 2 (MDM2) is an E3 ubiquitin ligase overexpressed in numerous human cancers—particularly soft-tissue sarcomas—where it drives tumorigenesis by targeting the tumor suppressor p53 for proteasomal degradation [2] [4]. The MDM2-p53 interaction forms a critical auto-regulatory feedback loop: while MDM2 ubiquitinates p53 to promote its degradation, p53 transcriptionally upregulates MDM2 expression [3] [8]. This dynamic creates therapeutic vulnerability in cancers retaining wild-type p53. MDM2 inactivates p53 through three primary mechanisms:

  • Direct binding inhibition: MDM2 occludes p53’s transcriptional activation domain.
  • Nuclear export: MDM2’s nuclear export signal sequesters p53 from target genes.
  • Ubiquitin-mediated degradation: As an E3 ligase, MDM2 polyubiquitinates p53 for 26S proteasomal destruction [3] [4].

Table 1: MDM2 Inhibition Strategies and Limitations

ApproachMechanismLimitations
Small-molecule inhibitors (e.g., Nutlin-3)Disrupt MDM2-p53 bindingTransient p53 stabilization; MDM2 rebound post-clearance
PROTAC degradersDegrade MDM2 via UPSSustained p53 activation; avoids compensatory MDM2 accumulation

Evolution of PROTACs: From Molecular Glues to Heterobifunctional Degraders

PROTAC (PROteolysis TArgeting Chimera) technology represents a paradigm shift from occupancy-driven pharmacology to event-driven protein degradation. First-generation PROTACs (2001–2008) utilized peptide-based E3 ligase ligands (e.g., targeting SCFβ-TRCP), suffering from poor cell permeability and phosphatase susceptibility [3]. The field advanced with heterobifunctional degraders incorporating small-molecule E3 ligands like thalidomide analogs (for CRBN) or VHL inhibitors [4] [8]. These molecules typically consist of:

  • A target protein-binding ligand
  • An E3 ligase-recruiting moiety
  • A chemical linker optimizing ternary complex formation [3] [4]

Unexpectedly, some MDM2-targeting PROTACs (e.g., WB214) function as molecular glues rather than classical heterobifunctional degraders. These induce neomorphic interactions between CRBN and MDM2, leading to coincident degradation of MDM2 and its substrate p53—contrasting with earlier PROTACs like WB156 that selectively degrade MDM2 to activate p53 [8].

Table 2: Generations of PROTAC Technology

GenerationE3 Ligand TypeExample DegradersKey Advances
First (2001–2008)Peptide-basedPROTAC-1 (MetAP-2)Proof-of-concept; limited cellular uptake
Second (2008–present)Small-molecule (CRBN/VHL)WB156, WB214Enhanced permeability; diverse targets
MDM2-basedMDM2 inhibitorsPROTAC MDM2 Degrader-3Dual-action: target degradation + p53 release

Rationale for Targeting MDM2 via PROTACs in Cancer Therapy

Traditional MDM2 inhibitors (e.g., RG7388, AMG-232) transiently disrupt MDM2-p53 binding but face intrinsic limitations: rapid in vivo clearance triggers p53 degradation by accumulated MDM2, restricting therapeutic efficacy to a narrow time window [2] [4]. PROTAC MDM2 Degrader-3 (CAS: 2249750-23-8) overcomes this by employing a bifunctional design:

  • Target warhead: Potent MDM2 inhibitor (e.g., Nutlin analog)
  • E3 ligase ligand: MDM2-recruiting moiety
  • Polyethylene glycol-based linker: Balances solubility and ternary complex stability [1] [5] [7]

This architecture enables dual mechanisms:

  • Degradation of oncoproteins: By recruiting MDM2 as an E3 ligase, it ubiquitinates target proteins (e.g., BRD4, EGFR) linked via the PROTAC [4].
  • p53 stabilization: Simultaneously, MDM2 degradation releases p53, inducing apoptosis in cancer cells [3] [8]. Crucially, PROTACs operate catalytically and sustain effects post-clearance, mitigating rebound MDM2 overexpression [2] [4].

Table 3: MDM2-Based PROTACs in Development

PROTAC NameE3 LigandTarget ProteinStatus
PROTAC MDM2 Degrader-3MDM2 ligandMDM2 (self-degradation)Preclinical
A1874RG7388BRD4Research phase
Nutlin-3PARP1Research phase
RG7388EGFRResearch phase

Structurally, PROTAC MDM2 Degrader-3 (C72H78Cl4N8O15, MW: 1437.25) features a chloro-substituted biphenyl group for MDM2 binding, tethered via a flexible PEG linker to the E3-recruiting module [1] [5] [7]. Its solubility profile (10 mg/mL in DMSO) facilitates in vitro evaluation in cancer models harboring wild-type p53 [5].

Properties

Product Name

PROTAC MDM2 Degrader-3

IUPAC Name

2-[2-[2-[2-[2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]oxyethoxy]ethoxy]ethoxy]ethyl 2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetate

Molecular Formula

C72H78Cl4N8O15

Molecular Weight

1437.2 g/mol

InChI

InChI=1S/C72H78Cl4N8O15/c1-45(2)98-59-39-55(91-5)23-25-57(59)69-77-65(47-7-15-51(73)16-8-47)67(49-11-19-53(75)20-12-49)83(69)71(89)81-29-27-79(61(85)41-81)43-63(87)96-37-35-94-33-31-93-32-34-95-36-38-97-64(88)44-80-28-30-82(42-62(80)86)72(90)84-68(50-13-21-54(76)22-14-50)66(48-9-17-52(74)18-10-48)78-70(84)58-26-24-56(92-6)40-60(58)99-46(3)4/h7-26,39-40,45-46,65-68H,27-38,41-44H2,1-6H3/t65-,66-,67+,68+/m0/s1

InChI Key

KECKJSNYFPFODX-PINBWVOXSA-N

SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl

Solubility

not available

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5[C@@H]([C@@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.